molecular formula C21H23N3O8 B1662243 Quipazine dimaleate CAS No. 150323-78-7

Quipazine dimaleate

Cat. No.: B1662243
CAS No.: 150323-78-7
M. Wt: 445.4 g/mol
InChI Key: VAOSOCRJSSWBEQ-SPIKMXEPSA-N
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Description

Quipazine dimaleate is a chemical compound known for its role as a selective 5-hydroxytryptamine 3 receptor agonist. It is also known to display antagonist activity at peripheral 5-hydroxytryptamine 3 receptors . The compound has a molecular weight of 445.43 and a chemical formula of C13H15N3.2C4H4O4 . This compound is primarily used in scientific research to study the serotonin system and its effects on various biological processes.

Mechanism of Action

Target of Action

Quipazine dimaleate is a selective agonist for the 5-HT3 receptor . The 5-HT3 receptor, also known as the serotonin receptor, plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound interacts with its primary target, the 5-HT3 receptor, by binding to it . This binding activates the receptor, leading to a series of intracellular events . Interestingly, while this compound acts as an agonist at central 5-HT3 receptors, it displays antagonist activity at peripheral 5-HT3 receptors .

Biochemical Pathways

The activation of the 5-HT3 receptor by this compound leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a mediator in the Gq/11 signaling pathway . This pathway is involved in various physiological processes, including the regulation of mood and behavior.

Result of Action

The activation of the 5-HT3 receptor by this compound has been associated with various effects. For instance, it has been shown to induce an expression pattern of immediate early genes (IEGs) in the mouse somatosensory cortex, similar to that of classic psychedelics . Additionally, it has been found to affect dietary self-selection in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.

Biochemical Analysis

Biochemical Properties

Quipazine dimaleate interacts with the 5-HT3 receptor, a type of serotonin receptor . It shows some selectivity at 5-HT3, with an EC50 of 24 nM . This interaction with the 5-HT3 receptor is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT3 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the 5-HT3 receptor . It acts as an agonist at this receptor, potentially leading to changes in gene expression and enzyme activity.

Metabolic Pathways

This compound is involved in serotonin-related metabolic pathways due to its interaction with the 5-HT3 receptor

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with the 5-HT3 receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quipazine dimaleate involves the reaction of 2-(1-piperazinyl)quinoline with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the dimaleate salt. The process involves dissolving 2-(1-piperazinyl)quinoline in a suitable solvent, followed by the addition of maleic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Quipazine dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .

Scientific Research Applications

Quipazine dimaleate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Quipazine dimaleate is unique in its selective agonist activity at 5-hydroxytryptamine 3 receptors. Similar compounds include:

This compound stands out due to its specific activity at 5-hydroxytryptamine 3 receptors, making it a valuable tool in serotonin research and pharmacology .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSOCRJSSWBEQ-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017665
Record name 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150323-78-7
Record name 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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